molecular formula C23H37N3O4S B12501607 N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

Cat. No.: B12501607
M. Wt: 451.6 g/mol
InChI Key: PIXHCLWIWCGYKF-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a complex organic compound with a unique structure It consists of a cyclohexylamine group attached to a cyclohexane ring, and a butanoic acid moiety substituted with a 2-nitrophenylsulfanylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid typically involves multiple steps. One common approach is to start with the cyclohexylamine and cyclohexane, which are reacted under specific conditions to form the N-cyclohexylcyclohexanamine intermediate. This intermediate is then reacted with 3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfanylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenylsulfanylamino group may interact with enzymes or receptors, leading to modulation of biological processes. The cyclohexylamine and butanoic acid moieties may also contribute to its overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylphenyl)sulfanylamino]butanoic acid
  • N-cyclohexylcyclohexanamine;3-methyl-2-[(2-chlorophenyl)sulfanylamino]butanoic acid

Uniqueness

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is unique due to the presence of the nitrophenylsulfanylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid, also known as N-2-nitrophenylsulfenyl-L-valine dicyclohexylammonium salt, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H39N3O4SC_{24}H_{39}N_3O_4S, with a complex structure that contributes to its biological properties. The presence of the nitrophenyl group and the cyclohexylamine moiety are critical for its activity.

PropertyValue
Molecular Weight453.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number7675-57-2

Research indicates that compounds similar to N-cyclohexylcyclohexanamine exhibit various biological activities:

  • Antimicrobial Activity : The nitrophenyl group is known to enhance the antimicrobial properties of compounds, potentially making this compound effective against certain bacterial strains.
  • Cytotoxic Effects : Studies have shown that related compounds can induce cytotoxicity in tumor cells, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be beneficial in treating conditions like infections caused by Helicobacter pylori .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated various derivatives of similar structures for their cytotoxic effects against human tumor cell lines. Some derivatives demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic index .
  • Urease Inhibition : Related compounds have shown potent urease inhibitory activity, which is crucial in managing infections caused by urease-producing bacteria. This suggests that N-cyclohexylcyclohexanamine may also share this property .
  • Safety Profile : According to recent assessments, this compound is not likely to present an unreasonable risk to health or the environment under controlled conditions of use, which is an important consideration for therapeutic applications .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
CytotoxicitySelective towards tumor cells
Enzyme InhibitionUrease inhibition
Safety ProfileLow risk under controlled use

Properties

Molecular Formula

C23H37N3O4S

Molecular Weight

451.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

InChI

InChI=1S/C12H23N.C11H14N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)10(11(14)15)12-18-9-6-4-3-5-8(9)13(16)17/h11-13H,1-10H2;3-7,10,12H,1-2H3,(H,14,15)

InChI Key

PIXHCLWIWCGYKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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